1-(2-Bromoethoxy)-4-iodo-2-methylbenzene

Catalog No.
S8995263
CAS No.
651330-75-5
M.F
C9H10BrIO
M. Wt
340.98 g/mol
Availability
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1-(2-Bromoethoxy)-4-iodo-2-methylbenzene

CAS Number

651330-75-5

Product Name

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene

IUPAC Name

1-(2-bromoethoxy)-4-iodo-2-methylbenzene

Molecular Formula

C9H10BrIO

Molecular Weight

340.98 g/mol

InChI

InChI=1S/C9H10BrIO/c1-7-6-8(11)2-3-9(7)12-5-4-10/h2-3,6H,4-5H2,1H3

InChI Key

GBPBVBTXRSHAIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCBr

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene is an organic compound characterized by its unique structure, which includes a bromine atom, an iodine atom, and an ethoxy group attached to a methyl-substituted benzene ring. This compound is part of a larger family of halogenated aromatic compounds, which are often utilized in various chemical syntheses and biological studies. The presence of both bromine and iodine in the molecule enhances its reactivity, making it a valuable intermediate in organic synthesis.

Involving 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene primarily include nucleophilic substitutions and coupling reactions. The halogen atoms (bromine and iodine) can participate in reactions such as:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles (e.g., amines, alcohols) under suitable conditions, facilitating the synthesis of diverse derivatives.
  • Cross-Coupling Reactions: The iodine atom can engage in cross-coupling reactions, such as the Suzuki or Heck reactions, to form biaryl compounds. These reactions typically require palladium catalysts and are valuable in the synthesis of complex organic molecules.

The synthesis of 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene can be achieved through several methods:

  • Bromination and Iodination: Starting from 4-iodo-2-methylphenol, bromination can be performed using bromine or a brominating agent (e.g., N-bromosuccinimide) to introduce the bromine atom at the desired position.
  • Ether Formation: The ethoxy group can be introduced via an etherification reaction using ethyl bromide or ethyl iodide in the presence of a base (e.g., sodium hydride).
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted methods can enhance yields and reduce reaction times for synthesizing similar compounds .

1-(2-Bromoethoxy)-4-iodo-2-methylbenzene has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may serve as lead compounds in drug discovery due to their biological activity.
  • Material Science: Halogenated compounds are often used in developing new materials with specific electronic properties.

Interaction studies involving 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of substitution reactions and provide insights into how modifications to the compound's structure affect its reactivity and biological properties.

Several compounds share structural similarities with 1-(2-Bromoethoxy)-4-iodo-2-methylbenzene. Here are a few notable examples:

Compound NameStructure FeaturesSimilarity Score
1-Bromo-4-iodo-2-methylbenzeneBromine and iodine on a methyl-substituted benzene0.85
2-Bromo-4-iodo-1-methylbenzeneSimilar halogenation pattern but different positions0.88
4-Bromo-2-iodo-1-methylbenzeneDifferent substitution pattern on the benzene ring0.88
1-Bromo-2-iodo-3-methylbenzeneVariation in methyl group positioning0.83

These compounds exhibit unique reactivity patterns due to variations in their substitution patterns, which influence their chemical behavior and potential applications.

Molecular Architecture and Substituent Configuration

The molecular formula C₉H₁₀BrIO confirms a benzene core substituted at positions 1, 2, and 4 with a 2-bromoethoxy group, methyl group, and iodine atom, respectively. The spatial arrangement creates a 1,2,4-trisubstituted pattern, where steric and electronic interactions between substituents significantly influence molecular behavior. Key bond lengths inferred from analogous compounds include:

  • C-I bond: ~2.09 Å (characteristic of aryl iodides)
  • C-Br bond: ~1.89 Å (typical for alkyl bromides)
  • O-C (ether) bond: ~1.43 Å.

The methyl group at position 2 introduces steric hindrance near the bromoethoxy chain, potentially restricting rotational freedom.

Comparative Analysis with Ortho-, Meta-, and Para-Substituted Benzene Derivatives

Substituent position critically modulates physicochemical properties:

Property1,2,4-Substituted (Target)Para-SubstitutedOrtho-Substituted
SymmetryLow (C₁)High (C₂ᵥ)Moderate (Cₛ)
Dipole Moment~3.2 D (estimated)~2.8 D~3.5 D
Melting PointNot reportedHigher (para symmetry)Lower (steric disorder)

The target compound’s 1,2,4-substitution disrupts symmetry, reducing crystallinity compared to para derivatives while enhancing solubility relative to ortho analogs.

Conformational Dynamics of the Bromoethoxy Side Chain

The 2-bromoethoxy group (-OCH₂CH₂Br) exhibits restricted rotation about the C-O bond due to:

  • Steric bulk: Bromine’s van der Waals radius (1.85 Å) clashes with adjacent methyl and aromatic hydrogens.
  • Electronic effects: Oxygen’s lone pairs delocalize into the aromatic ring, stabilizing planar conformations.

Computational models of analogous ethoxy systems suggest two dominant rotamers:

  • Gauche: Bromine oriented toward methyl group (ΔG ≈ 1.2 kcal/mol higher)
  • Anti: Bromine opposite methyl group (thermodynamically favored).

Electronic Effects of Iodo and Methyl Substituents

Substituent electronic contributions were analyzed via Hammett parameters (σ):

Substituentσ (Para)σ (Meta)Effect on Ring Electron Density
-I+0.18+0.15Electron-withdrawing (inductive)
-CH₃-0.17-0.07Electron-donating (hyperconjugation)
-OCH₂CH₂Br+0.25*Net electron-withdrawing*

*Estimated from analogous alkoxy groups.

The iodo group deactivates the ring via inductive withdrawal, while the methyl group donates electrons. The bromoethoxy moiety exerts a net electron-withdrawing effect due to Br’s electronegativity outweighing oxygen’s resonance donation. This creates localized electron deficiency at positions 3 and 5, directing electrophilic attack to position 6 (if sterically accessible).

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

339.89598 g/mol

Monoisotopic Mass

339.89598 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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